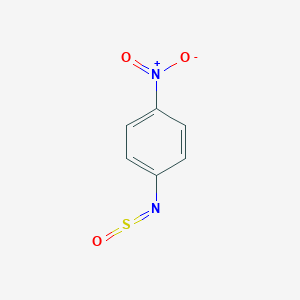
Dibromoborane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibromoborane, also known as BBr2H, is a highly reactive and versatile reagent that has been widely used in organic synthesis. It is a colorless and volatile liquid that is easily hydrolyzed in the presence of water. This compound is a powerful reducing agent and is commonly used for the reduction of various functional groups, including aldehydes, ketones, and olefins.
Mecanismo De Acción
Dibromoborane acts as a reducing agent by donating a hydride ion (H-) to the substrate. The mechanism of action involves the formation of a boron-hydride intermediate, which then transfers the hydride ion to the substrate. The resulting boron species can be oxidized to form boronic acids or esters.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is known to be highly reactive and can cause severe burns upon contact with skin. It is also highly toxic and can cause respiratory and neurological effects upon inhalation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dibromoborane is a powerful reducing agent that can be used for the reduction of various functional groups. It is also a versatile reagent that can be used for the synthesis of boron-containing compounds. However, this compound is highly reactive and must be handled with extreme caution. It is also highly toxic and can pose a significant health hazard if not handled properly.
Direcciones Futuras
There are several future directions for the use of dibromoborane in organic synthesis. One potential area of research is the development of new methods for the reduction of functional groups using this compound. Another area of research is the synthesis of new boron-containing compounds using this compound as a starting material. Additionally, there is potential for the use of this compound in catalytic processes for the synthesis of complex organic molecules.
Métodos De Síntesis
Dibromoborane can be synthesized by reacting boron tribromide (BBr3) with sodium borohydride (NaBH4) in the presence of a catalyst, such as tetrahydrofuran (THF). The reaction proceeds as follows:
BBr3 + NaBH4 → this compound + NaBr + H2
The resulting this compound can be purified by distillation under reduced pressure.
Aplicaciones Científicas De Investigación
Dibromoborane has been widely used in organic synthesis as a powerful reducing agent. It has been used for the reduction of various functional groups, including aldehydes, ketones, and olefins. This compound has also been used for the synthesis of boron-containing compounds, such as boronic acids and esters.
Propiedades
Número CAS |
13709-65-4 |
|---|---|
Fórmula molecular |
BBr2H |
Peso molecular |
171.63 g/mol |
Nombre IUPAC |
dibromoborane |
InChI |
InChI=1S/BBr2H/c2-1-3/h1H |
Clave InChI |
WVJGKRMLCSNRKG-UHFFFAOYSA-N |
SMILES |
B(Br)Br |
SMILES canónico |
B(Br)Br |
Otros números CAS |
66581-66-6 |
Sinónimos |
dibromoborane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




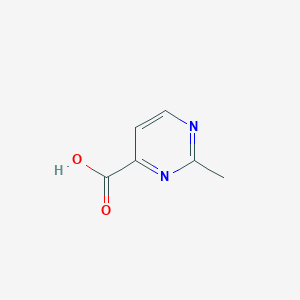



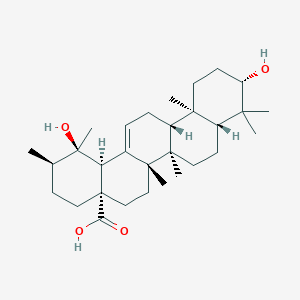
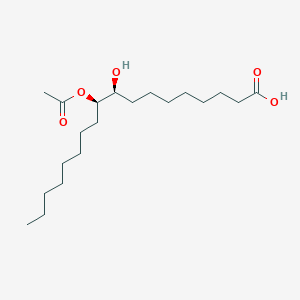
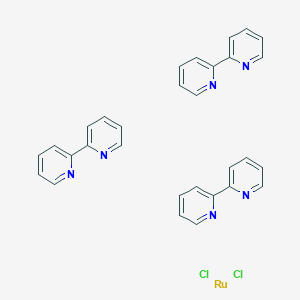
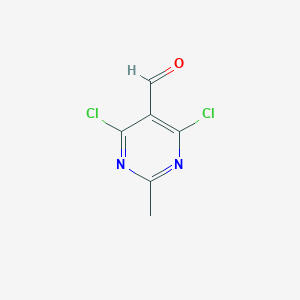
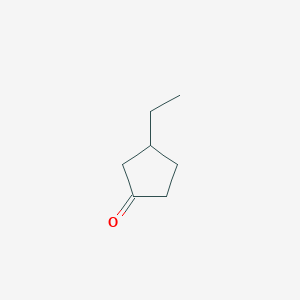
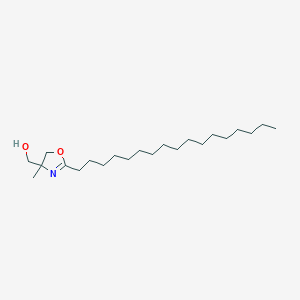
![3H-imidazo[4,5-h]quinoline](/img/structure/B81468.png)

